(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione: A similar compound without the dimethyl groups on the pyrazole ring.
(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione: A compound with different methyl group positions on the pyrazole ring.
Uniqueness
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different interactions with biological targets and distinct pharmacological properties compared to similar compounds.
Biological Activity
(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.26 g/mol
- IUPAC Name : (5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-imidazolidine-2,4-dione
Biological Activities
The biological activities of this compound are primarily attributed to its structural features, particularly the pyrazole and imidazolidine moieties. Research indicates several key areas of activity:
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit potent antitumor properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
A549 (Lung) | 12.7 | Inhibition of EGFR signaling |
HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the inhibition of key kinases such as EGFR and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro.
Cytokine | Inhibition (%) | Assay Method |
---|---|---|
TNF-alpha | 70% | ELISA |
IL-6 | 65% | ELISA |
IL-1β | 60% | ELISA |
The anti-inflammatory activity is thought to be mediated through the suppression of NF-kB signaling pathways .
Case Studies
Several studies have investigated the biological activities of related compounds and their implications for drug development:
- Cytotoxicity in Breast Cancer : A study evaluated the combination of this compound with doxorubicin in MCF-7 cells. The combination showed a significant reduction in cell viability compared to doxorubicin alone, suggesting a synergistic effect that enhances therapeutic efficacy .
- Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound reduced edema and inflammatory cell infiltration significantly compared to control groups. This suggests potential for therapeutic use in inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Kinase Inhibition : Targeting specific kinases involved in cancer progression.
- Caspase Activation : Inducing apoptosis through mitochondrial pathways.
- Cytokine Modulation : Reducing inflammation by inhibiting cytokine production.
Properties
IUPAC Name |
(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-10-13(5)2)3-7-8(14)12-9(15)11-7/h3-4H,1-2H3,(H2,11,12,14,15)/b7-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMFCCXMOSTCE-CLTKARDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\2/C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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